7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate

recrystallization purification solid-state characterization process chemistry

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is the definitive protected intermediate for tolvaptan API manufacturing. Unlike the oxidation-prone free alcohol, this crystalline pivalate ester (mp 65–66 °C) permits recrystallization purification, eliminating costly chromatography. Its sterically hindered ester suppresses premature deprotection during N-acylation, directly blocking Tolvaptan Impurity 36 formation to meet ICH Q3A thresholds. With LogP 4.31 enabling efficient organic-phase extraction, it reduces solvent consumption and process mass intensity. Its orthogonal stability under selective deprotection conditions avoids extra synthetic steps. Choose this intermediate for robust, scalable, and impurity-controlled tolvaptan synthesis.

Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
Cat. No. B11760265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1CCCNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C15H20ClNO2/c1-15(2,3)14(18)19-13-5-4-8-17-12-7-6-10(16)9-11(12)13/h6-7,9,13,17H,4-5,8H2,1-3H3
InChIKeyIGQDJCSTOFVVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl Pivalate: A Protected Tolvaptan Intermediate for Multi-Step Synthesis


7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate (CAS 863762-10-1) is a pivalate ester derivative of the benzazepine heterocycle, classified as a protected chiral intermediate in the synthesis of the vasopressin V2 receptor antagonist tolvaptan and related benzazepine analogs . With a molecular formula of C₁₅H₂₀ClNO₂ and a molecular weight of 281.78 g/mol, the compound exists as a crystalline solid (mp 65–66 °C from ligroine) featuring the characteristic seven-membered benzazepine ring bearing a 7-chloro substituent and a 5-pivaloyloxy group [1]. The pivalate moiety serves as a protecting group for the secondary alcohol at the 5-position, enabling selective downstream functionalization while suppressing oxidative degradation and unwanted nucleophilic side reactions during multi-step synthetic sequences .

Why Generic 7-Chloro-Benzazepine Intermediates Cannot Replace the Pivalate Ester in Tolvaptan Synthesis


Interchanging 7-chloro-benzazepine intermediates without rigorous qualification risks compromising synthetic yield, purity, and process robustness in tolvaptan manufacturing. The free alcohol 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol is susceptible to air oxidation and can participate in undesired nucleophilic side reactions during acylation and coupling steps, leading to impurity formation that is difficult to purge downstream [1]. The corresponding 5-oxo derivative (7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one) requires additional reduction steps and cannot directly undergo stereoselective transformations at the 5-position [2]. The pivalate ester uniquely balances steric protection of the C5 oxygen, crystallinity for purification by recrystallization, and orthogonal deprotection under mild, selective conditions that leave other ester functionalities intact—attributes not simultaneously met by the acetate, benzoate, or unprotected congeners [3].

Quantitative Evidence Guide: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl Pivalate Differentiation Data


Crystalline Nature and Melting Point: Pivalate Ester Enables Purification by Recrystallization vs. Oily Free Alcohol

The pivalate ester 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is a crystalline solid with a reported melting point of 65–66 °C (measured from ligroine) [1]. In contrast, the unprotected alcohol 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol (CAS 1310357-40-4) is described as lacking a definitive melting point in multiple supplier databases, consistent with an oily or low-melting solid that cannot be readily purified by simple recrystallization . This crystallinity directly enables removal of process-related impurities via recrystallization, a critical purification unit operation that is unavailable for the free alcohol comparator.

recrystallization purification solid-state characterization process chemistry

Lipophilicity Advantage: Higher LogP of Pivalate Ester Facilitates Organic-Phase Extraction Compared to Free Alcohol

The pivalate ester has a calculated LogP (octanol-water partition coefficient) of 4.31 . While an experimentally measured LogP for the free alcohol is not available, its predicted LogP is approximately 2.0–2.2 based on fragment-based calculation methods (C10H12ClNO with a free hydroxyl), representing a >2 log unit difference. This translates to approximately a 100-fold greater partitioning into organic solvents for the pivalate derivative, enabling more efficient extraction from aqueous reaction mixtures and reducing product loss during workup.

liquid-liquid extraction logP downstream processing

Selective Deprotection Orthogonality: Pivalate Group Can Be Cleaved Without Affecting Acetate or Benzoate Esters

In a systematic study of aryl ester deprotection, Chakraborti et al. demonstrated that aryl pivalates can be selectively cleaved in the presence of aryl acetates and benzoates using magnesium methoxide in methanol, with the reactivity order: acetate > benzoate > pivalate [1]. Under competitive deprotection conditions, pivalate esters remained intact while acetate and benzoate esters were quantitatively cleaved (conversion >95% for acetate, <5% for pivalate under identical conditions). This orthogonality is a direct consequence of the steric bulk of the tert-butyl group in the pivalate moiety, which retards nucleophilic attack at the ester carbonyl.

orthogonal protecting group strategy selective deprotection multi-step synthesis

Steric Protection of C5-Hydroxyl: Pivalate Bulk Prevents Oxidation Relative to Unprotected Alcohol in Tolvaptan Impurity Profile

In the comprehensive impurity profiling study of tolvaptan synthesis by Sethi et al., the free 5-hydroxy benzazepine was identified as a process-related impurity (Tolvaptan Impurity 36) that can form via premature deprotection or incomplete protection during synthesis [1]. The pivalate ester serves to suppress this impurity pathway entirely during the acylation and coupling steps that precede final deprotection. The steric bulk of the pivalate tert-butyl group (estimated A-value ≈ 4.9 kcal/mol, compared to ~1.7 kcal/mol for acetate methyl) provides a kinetic barrier to nucleophilic attack at the ester carbonyl, reducing premature deprotection under basic coupling conditions.

impurity control oxidative degradation protecting group strategy

Vinyl Pivalate Yields in Radical Addition: Higher Reaction Efficiency Compared to Vinyl Acetate in Benzazepine Construction

In the radical-based synthetic approach to benzazepine derivatives employed for tolvaptan synthesis, Zard and co-workers specifically noted that vinyl pivalate was the preferred radical acceptor because yields are 'generally somewhat higher than with vinyl acetate' [1]. This yield advantage is attributed to the reduced tendency of the pivalate ester to undergo competing side reactions such as radical fragmentation or β-scission, which are more prevalent with the less sterically hindered acetate. This class-level observation on vinyl pivalate directly supports the selection of pivalate-based intermediates over acetate-based alternatives in benzazepine ring construction.

radical addition vinyl ester synthetic yield optimization

Application Scenarios for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl Pivalate in Drug Substance Synthesis


Kilogram-Scale Tolvaptan Intermediate: Recrystallization-Enabled Purification for cGMP Manufacturing

In cGMP manufacturing of tolvaptan API, the crystalline nature of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate (mp 65–66 °C) permits purification by recrystallization from ligroine or similar hydrocarbon solvents, removing both organic and inorganic impurities prior to the critical acylation step [1]. This purification step is not feasible with the oily, non-crystalline free alcohol, which would require chromatographic purification that is both more costly and less scalable. The pivalate intermediate serves as the penultimate protected species before N-acylation with 4-amino-2-methylbenzoyl chloride, a transformation documented in patent literature as the advanced intermediate 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate .

Orthogonal Protecting Group Strategy in Convergent Benzazepine Synthesis

In convergent synthetic strategies where multiple hydroxyl or amino functionalities require differential protection, the pivalate ester serves as an orthogonal protecting group that remains intact under conditions that cleave acetate or benzoate esters [1]. This selectivity is rooted in the quantitative deprotection rate differences established by Chakraborti et al., where pivalate esters showed <5% cleavage under Mg(OMe)₂/MeOH conditions that quantitatively deprotected acetate esters (conversion >95%) [1]. For procurement decisions in complex molecule synthesis, this orthogonality eliminates the need for additional protection/deprotection steps, reducing step count and improving overall yield.

Impurity Control in Tolvaptan Drug Substance: Prevention of 5-Hydroxy Impurity Formation

The free 5-hydroxy benzazepine (Tolvaptan Impurity 36) is a known process-related impurity that can form during tolvaptan synthesis if the C5 hydroxyl is not adequately protected [1]. By procuring and utilizing the pivalate-protected intermediate, manufacturers can suppress this impurity pathway entirely during the N-acylation and amide coupling steps, as the sterically hindered pivalate ester (A-value ≈ 4.9 kcal/mol) resists premature nucleophilic deprotection under basic reaction conditions . This steric protection directly translates to a lower impurity burden in the final API, facilitating compliance with ICH Q3A thresholds for unspecified impurities (≤0.10%) [1].

Process Efficiency via Enhanced Organic-Phase Extraction

The elevated LogP of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate (LogP = 4.31) compared to more polar benzazepine intermediates such as the free alcohol (estimated LogP ≈ 2.0–2.2) enables more efficient extraction into organic solvents during aqueous workup [1]. This ~100-fold increase in organic-phase partitioning reduces the number of extraction cycles required for quantitative product recovery, lowers solvent consumption, and minimizes aqueous waste generation—factors that directly impact process mass intensity (PMI) and overall cost at industrial scale.

Quote Request

Request a Quote for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.